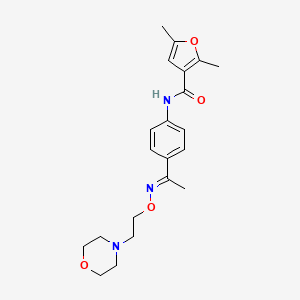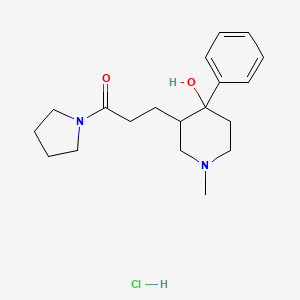
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride involves several steps. The synthetic routes typically include the formation of the piperidine ring, followed by the introduction of the hydroxyl and phenyl groups. The final step involves the addition of the pyrrolidine ring and the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties. Additionally, this compound is used in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride stands out due to its unique structure and properties Similar compounds include other piperidine and pyrrolidine derivatives, which may have different functional groups or substituents
Propriétés
Numéro CAS |
5435-13-2 |
|---|---|
Formule moléculaire |
C19H29ClN2O2 |
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
3-(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-20-14-11-19(23,16-7-3-2-4-8-16)17(15-20)9-10-18(22)21-12-5-6-13-21;/h2-4,7-8,17,23H,5-6,9-15H2,1H3;1H |
Clé InChI |
HRXFHPWWKUSPOQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C(C1)CCC(=O)N2CCCC2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
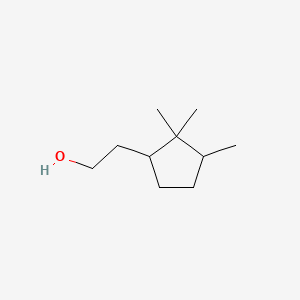
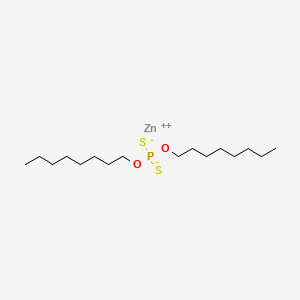
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
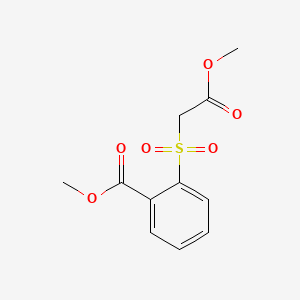
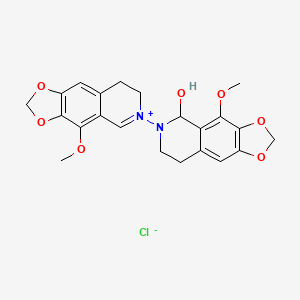
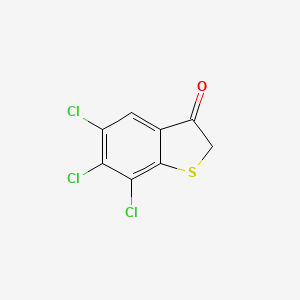
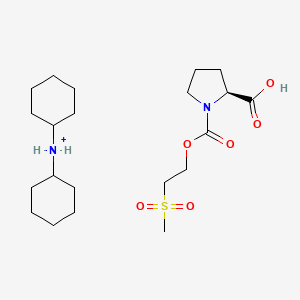
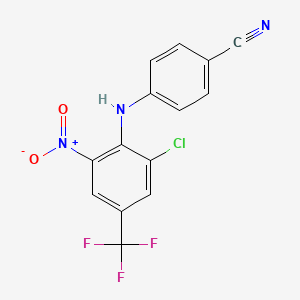
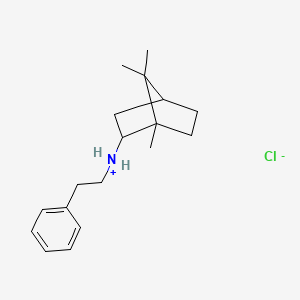
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
